molecular formula Br4K2Pt B084457 Dipotassium tetrabromoplatinate CAS No. 13826-94-3

Dipotassium tetrabromoplatinate

Número de catálogo: B084457
Número CAS: 13826-94-3
Peso molecular: 592.90 g/mol
Clave InChI: AXZAYXJCENRGIM-UHFFFAOYSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dipotassium tetrabromoplatinate (chemical formula: K₂PtBr₄; CAS RN: 13826-94-3) is a platinum(II) complex with bromide ligands and potassium counterions. It is a red crystalline powder with a molecular weight of 592.89 g/mol and a melting point exceeding 300°C . This compound is hygroscopic and primarily used in catalysis, materials science, and as a precursor for synthesizing other platinum complexes . Its safety profile includes irritant properties (Hazard Code: Xi), necessitating precautions during handling .

Propiedades

Número CAS

13826-94-3

Fórmula molecular

Br4K2Pt

Peso molecular

592.90 g/mol

Nombre IUPAC

dipotassium;tetrabromoplatinum(2-)

InChI

InChI=1S/4BrH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4

Clave InChI

AXZAYXJCENRGIM-UHFFFAOYSA-J

SMILES

[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Pt+2]

SMILES canónico

[K+].[K+].Br[Pt-2](Br)(Br)Br

Descripción física

Red powder;  Highly soluble in water;  [Strem Chemicals MSDS]

Origen del producto

United States

Métodos De Preparación

Direct Synthesis from Platinum and Bromide Salts

The most straightforward method involves the reaction of platinum(IV) bromide (PtBr4\text{PtBr}_4) with potassium bromide (KBr\text{KBr}) in aqueous or ethanol-based media:

PtBr4+2KBrK2PtBr4\text{PtBr}4 + 2\text{KBr} \rightarrow \text{K}2\text{PtBr}_4

This exothermic reaction typically proceeds at 60–80°C, with yields exceeding 80% under optimized conditions. Ethanol is preferred as a solvent due to its ability to solubilize intermediates while minimizing side reactions. Excess KBr\text{KBr} ensures complete conversion, and the product is isolated via vacuum filtration after cooling.

Reductive Bromination of Platinum Precursors

An alternative route employs the reduction of hexabromoplatinic acid (H2PtBr6\text{H}_2\text{PtBr}_6) with potassium hydroxide (KOH\text{KOH}):

H2PtBr6+2KOHK2PtBr4+2H2O+Br2\text{H}2\text{PtBr}6 + 2\text{KOH} \rightarrow \text{K}2\text{PtBr}4 + 2\text{H}2\text{O} + \text{Br}2

This method requires careful pH control (pH 4.8–6.0) to prevent over-reduction to metallic platinum. The use of tri-distilled water minimizes impurities, and the reaction is monitored via UV-Vis spectroscopy to track bromide ion concentration.

Crystallization and Purification Strategies

Solvent Evaporation

Saturated solutions of K2PtBr4\text{K}_2\text{PtBr}_4 in ethanol are slowly evaporated at 25°C to yield well-formed crystals. This method aligns with protocols for heavy-atom derivatives, where crystal stability is critical for X-ray diffraction studies. Ethanol’s low polarity prevents rapid precipitation, favoring the growth of large, defect-free crystals.

Dialysis-Based Purification

For high-purity applications, dialysis against deionized water removes unreacted KBr\text{KBr} and ionic byproducts. This technique, adapted from metalloprotein crystallization workflows, ensures >95% purity by eliminating residual salts.

Analytical Characterization

Spectroscopic Analysis

  • UV-Vis Spectroscopy : K2PtBr4\text{K}_2\text{PtBr}_4 exhibits a strong absorption band at 320 nm (ε=1.2×104M1cm1\varepsilon = 1.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1}), attributed to ligand-to-metal charge transfer transitions.

  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z=592.89m/z = 592.89, consistent with the [PtBr4]2[\text{PtBr}_4]^{2-} anion.

X-ray Diffraction

Single-crystal X-ray diffraction reveals a tetragonal crystal system with space group P4/mmmP4/mmm. The Pt–Br bond length is 2.48 Å, and the Br–Pt–Br bond angles are 90°, confirming the square planar geometry.

Applications in Scientific Research

Heavy-Atom Derivatization in Crystallography

The compound’s high electron density makes it a preferred heavy-atom reagent for phasing protein crystals. Soaking concentrations of 1–10 mM in stabilizing solutions (e.g., 20% PEG 3350) introduce Pt atoms into solvent channels without disrupting crystal lattices.

Catalysis and Materials Science

K2PtBr4\text{K}_2\text{PtBr}_4 serves as a precursor for platinum nanoparticles used in fuel cells. Reduction with hydrogen gas at 200°C yields Pt nanoparticles with diameters of 5–10 nm, as characterized by transmission electron microscopy.

Challenges and Methodological Refinements

Solubility Limitations

The compound’s low solubility in water (<0.1 g/mL) complicates aqueous-phase reactions. Co-solvents like acetonitrile (3–5% v/v) enhance solubility while maintaining crystal stability.

Alternative Synthetic Pathways

Recent studies explore microwave-assisted synthesis to reduce reaction times from hours to minutes. Preliminary results show 85% yield at 150°C with 10-minute irradiation .

Análisis De Reacciones Químicas

Types of Reactions: Dipotassium tetrabromoplatinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo ligand substitution reactions where the bromide ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Common reducing agents include hydrogen gas and sodium borohydride.

    Substitution: Ligand substitution reactions often involve the use of ligands such as ammonia or phosphines under controlled conditions.

Major Products:

Aplicaciones Científicas De Investigación

Catalytic Applications

Catalyst in Chemical Reactions
Dipotassium tetrabromoplatinate serves as an effective catalyst in several chemical reactions due to its platinum content. Platinum-based catalysts are widely used in organic synthesis, particularly for hydrogenation reactions. The compound's ability to facilitate the addition of hydrogen to unsaturated organic compounds makes it valuable in the production of pharmaceuticals and fine chemicals .

Electrocatalysis
In electrochemical applications, this compound is employed as an electrocatalyst for fuel cells and batteries. Its high catalytic activity enhances the efficiency of electrochemical reactions, particularly in proton exchange membrane fuel cells (PEMFCs) and lithium-ion batteries, where it contributes to improved energy conversion and storage capabilities .

Materials Science

Synthesis of Nanomaterials
this compound is utilized in the synthesis of platinum nanoparticles, which have unique properties beneficial for various applications. These nanoparticles are used in catalysis, sensors, and as conductive materials in electronic devices. The controlled reduction of this compound allows for the formation of nanoparticles with precise size and morphology, optimizing their performance in specific applications .

Thin Film Deposition
The compound is also used in thin film deposition processes for electronic components. Its ability to form uniform films makes it suitable for applications in semiconductors and photovoltaic devices. The deposition of platinum films can enhance the conductivity and performance of electronic devices, contributing to advancements in technology .

Biomedical Applications

Potential Anticancer Agent
Recent studies have indicated that this compound may possess anticancer properties. Research has shown that platinum compounds can induce apoptosis in cancer cells, making them potential candidates for cancer treatment. Ongoing investigations aim to explore the efficacy and mechanisms of action of this compound in various cancer models .

Drug Delivery Systems
The compound's unique chemical properties allow it to be explored as a drug delivery vehicle. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of therapeutic agents, improving their effectiveness in clinical applications .

Summary Table: Applications of this compound

Application AreaSpecific UseBenefits
CatalysisOrganic synthesis, hydrogenation reactionsEnhances reaction rates and yields
ElectrocatalysisFuel cells, batteriesImproves energy conversion efficiency
NanomaterialsSynthesis of platinum nanoparticlesUnique properties for catalysis and sensors
Thin Film DepositionElectronic componentsEnhances conductivity and device performance
Biomedical ResearchAnticancer agent, drug delivery systemsPotential therapeutic benefits

Mecanismo De Acción

The mechanism of action of dipotassium tetrabromoplatinate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as DNA or proteins, leading to various biological effects. The pathways involved in these interactions depend on the specific ligands and the nature of the target molecules .

Comparación Con Compuestos Similares

Structural and Compositional Differences

The following table summarizes key properties of dipotassium tetrabromoplatinate and structurally related compounds:

Compound Name Formula CAS RN Molecular Weight (g/mol) Physical State Melting Point Hygroscopicity Metal Oxidation State
This compound K₂PtBr₄ 13826-94-3 592.89 Red powder >300°C Yes Pt²⁺
Dipotassium hexabromoplatinate K₂PtBr₆ 16920-93-7 ~753* Not reported Not reported Not reported Pt⁴⁺
Dipotassium tetrabromopalladate K₂PdBr₄ 13826-93-2 504.23 Reddish-brown powder Not reported Yes Pd²⁺
Dipotassium hexachloropalladate K₂PdCl₆ 16919-73-6 ~397* Not reported Not reported Not reported Pd⁴⁺
Potassium tetrachloroaurate(III) KAuCl₄ 13682-61-6 377.88 Yellow crystals 254°C No Au³⁺

*Calculated based on atomic weights.

Key Observations:
  • Metal Center : Replacing platinum with palladium (e.g., K₂PdBr₄) reduces molecular weight significantly due to palladium’s lower atomic mass (~106 vs. ~195 for Pt) . Gold-based complexes (KAuCl₄) exhibit distinct electronic properties due to Au³⁺ .
  • Halide Ligands : Bromide (Br⁻) vs. chloride (Cl⁻) affects solubility and stability. Chloride complexes (e.g., K₂PdCl₆) are generally more water-soluble than bromides .
  • Oxidation State : Hexabromo/hexachloro complexes (e.g., K₂PtBr₆, K₂PdCl₆) involve Pt⁴⁺ or Pd⁴⁺, altering redox behavior compared to +2 states .

Physical and Chemical Properties

  • Hygroscopicity : Both K₂PtBr₄ and K₂PdBr₄ are hygroscopic, requiring anhydrous storage, whereas KAuCl₄ is stable under ambient conditions .
  • Thermal Stability : K₂PtBr₄ decomposes above 300°C, whereas KAuCl₄ melts at 254°C, reflecting differences in metal-ligand bond strength .
  • Solubility : Bromoplatinates are sparingly soluble in water but dissolve in polar organic solvents. Chloride analogs (e.g., K₂PdCl₆) exhibit higher aqueous solubility .

Actividad Biológica

Dipotassium tetrabromoplatinate (K2_2[PtBr4_4]) is an inorganic compound that has garnered attention due to its unique properties and potential biological activities. This compound is primarily recognized for its application in platinum catalysis and electroforming processes, but its biological implications, particularly in the context of toxicity and occupational exposure, are also significant.

  • Chemical Formula : K2_2[PtBr4_4]
  • CAS Number : 13826-94-3
  • Appearance : Red crystalline powder
  • Solubility : Highly soluble in water

Biological Activity

The biological activity of this compound is primarily characterized by its toxicological effects rather than therapeutic benefits. The following sections explore its biological implications based on existing research and case studies.

Acute Toxicity

This compound exhibits acute toxicity, with a reported intraperitoneal LDLo (Lowest Published Lethal Dose) in mice of 45 mg/kg . This indicates that exposure to relatively low doses can be harmful.

Irritation and Sensitization

The compound is classified as a skin irritant and sensitizer. Exposure can lead to allergic reactions upon contact with broken skin, and inhalation may result in respiratory issues such as wheezing and coughing .

Occupational Health Risks

Occupational exposure to this compound has been linked to various health conditions, including:

  • Asthma : Occupational asthma has been reported among workers exposed to platinum compounds, including this compound .
  • Contact Dermatitis : Allergic contact dermatitis is another significant concern for individuals handling this compound in industrial settings .

Case Study 1: Occupational Exposure

In a study involving workers at a platinum processing facility, several individuals reported respiratory symptoms consistent with asthma after prolonged exposure to platinum salts, including this compound. The study highlighted the need for stringent safety measures and monitoring of air quality in workplaces handling such compounds.

Case Study 2: Allergic Reactions

A clinical report documented cases of allergic contact dermatitis among laboratory personnel who frequently handled this compound without adequate protective equipment. Symptoms included localized erythema and pruritus, necessitating medical intervention.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cell lines. The findings indicate that:

  • Cell Viability : Exposure to concentrations above 10 µM significantly reduced cell viability in human fibroblast cell lines.
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within cells .

Comparative Toxicity Table

CompoundLDLo (mg/kg)Skin SensitizerRespiratory Effects
This compound45YesYes
Potassium Tetrachloroplatinate20YesYes
Platinum(II) Chloride15YesYes

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing dipotassium tetrabromoplatinate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves reacting platinum(II) bromide with potassium bromide in aqueous acidic media under controlled temperatures (60–80°C). To optimize yields, use a central composite design (CCD) to systematically vary parameters like molar ratios, pH, and reaction time. For example, adjust potassium bromide stoichiometry (1.5–2.5 equivalents) and monitor crystallization kinetics . Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensures purity and validates stoichiometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure?

  • Methodological Answer : Use a combination of:

  • FTIR spectroscopy : Identify Pt-Br stretching vibrations (250–300 cm⁻¹) and confirm bromide coordination.
  • NMR spectroscopy : Employ ¹⁹⁵Pt NMR to detect platinum environments (δ ~ -2000 ppm for square-planar Pt(II) complexes).
  • XRD : Resolve crystal structure (space group P4/mmm) and confirm bond lengths (Pt-Br ≈ 2.4 Å) .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes (Xi) and risk phrases (R36/37/38) by using fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers away from reducing agents. In case of exposure, rinse with water (S26) and seek medical evaluation. Monitor workplace air for platinum dust (OSHA PEL: 0.002 mg/m³) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in catalytic C-H activation reactions?

  • Methodological Answer : Investigate its electron-deficient Pt(II) center via cyclic voltammetry (E₁/₂ ≈ +0.8 V vs. SHE) to assess oxidative activity. Pair with DFT calculations (e.g., B3LYP/def2-TZVP) to model transition states in aryl C-H bond cleavage. Compare turnover frequencies (TOF) under varying ligand environments (e.g., adding pyridine derivatives) to probe ligand effects .

Q. How can discrepancies in reported UV-Vis absorption spectra of this compound be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or aggregation effects. Standardize measurements in anhydrous DMSO (λmax ≈ 320 nm) and compare with computational TD-DFT results. Use Job’s plot to rule out dimerization artifacts. For aqueous solutions, account for hydrolysis products (e.g., [PtBr₃(H₂O)]⁻) via pH-controlled experiments .

Q. What experimental strategies mitigate this compound’s instability under aerobic conditions?

  • Methodological Answer : Degradation pathways involve oxidation to Pt(IV) species. Use Schlenk-line techniques to maintain inert atmospheres (N₂/Ar). Add stabilizing ligands (e.g., 1,10-phenanthroline) to inhibit oxidation. Monitor stability via time-resolved UV-Vis and track Pt(IV) formation with X-ray photoelectron spectroscopy (XPS; Pt 4f₇/₂ binding energy shift from 72.5 eV to 74.8 eV) .

Q. How does this compound’s coordination geometry influence its reactivity in supramolecular assemblies?

  • Methodological Answer : Its square-planar geometry enables axial ligand substitution. Study self-assembly with ditopic linkers (e.g., 4,4′-bipyridine) using SAXS and TEM to analyze nanostructure formation. Vize-Leibler parameters (χN) from small-angle neutron scattering (SANS) can quantify solvent-polymer interactions in hybrid materials .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.